5'-Thymidylic acid, disodium salt, also known as thymidine 5'-monophosphate disodium salt, is a nucleotide that plays a crucial role in the synthesis of DNA. Its chemical structure consists of a deoxyribose sugar, a phosphate group, and a thymine base. The compound is significant in various biochemical processes and is widely used in molecular biology and biochemistry.
The synthesis of 5'-Thymidylic acid, disodium salt can be achieved through several methods:
The molecular structure of 5'-Thymidylic acid, disodium salt includes:
This structure can be represented as follows:
The compound exists primarily in crystalline form and appears as a white to off-white powder . Its specific rotation is reported to be between -6 to -9 degrees (C=0.4 in water) .
5'-Thymidylic acid, disodium salt participates in several important biochemical reactions:
The enzymatic activity of thymidylate synthase is crucial for converting deoxyuridine 5'-monophosphate to thymidine 5'-monophosphate, highlighting its role in nucleotide metabolism .
The mechanism of action for 5'-Thymidylic acid involves:
The binding affinity and kinetic parameters for enzymes involved in its metabolism can vary; for example, the Ki value for thymidylate synthase has been reported around 4500 nM .
5'-Thymidylic acid, disodium salt has various applications in scientific research:
Thymidylate synthase (TS) serves as the exclusive de novo source of thymidine monophosphate (dTMP) in DNA biosynthesis, positioning it as a critical enzymatic checkpoint. This enzyme catalyzes the reductive methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) using N⁵,N¹⁰-methylene tetrahydrofolate (CH₂THF) as both a one-carbon donor and reductant. The reaction yields dTMP and dihydrofolate (DHF) as products [2] [6]. The disodium salt form of thymidylic acid (5'-TMP·2Na) represents the stabilized, soluble counterpart of dTMP used extensively in biochemical research and in vitro applications [4] [7].
Structural studies reveal that TS functions as a homodimer with each monomer containing an active site pocket that accommodates dUMP and the folate cofactor. The catalytic mechanism involves the formation of a covalent ternary complex where a conserved cysteine residue (Cys195 in humans) nucleophilically attacks the C6 position of dUMP. This facilitates methylene transfer from CH₂THF to the C5 position, followed by hydride transfer to complete methylation [6]. The reaction exhibits absolute substrate specificity for dUMP and is competitively inhibited by folate analogs like 5-fluorouracil (5-FU), which forms a stable ternary complex with TS and CH₂THF, effectively halting dTMP production [6].
Table 1: Key Characteristics of Thymidylate Synthase-Catalyzed dTMP Synthesis
Parameter | Detail | Biological Significance |
---|---|---|
Substrate | dUMP | Precursor nucleotide derived from dUTP or CDP reduction |
Cofactor | N⁵,N¹⁰-methylene tetrahydrofolate | One-carbon donor and reductant |
Products | dTMP (5'-thymidylic acid), DHF | DHF must be reduced to THF for continuous folate cycling |
Catalytic Rate | 1-8 s⁻¹ (species-dependent) | Rate-limiting step in dTMP production |
Inhibitors | 5-Fluoro-dUMP, raltitrexed | Chemotherapeutic agents targeting DNA synthesis |
Beyond its catalytic function, thymidylate synthase exhibits non-catalytic roles in translational regulation. TS binds with high affinity to its own mRNA and to other cellular RNAs, including c-myc and p53 mRNAs. This binding induces translational repression, suggesting a role in coordinating nucleotide availability with cell cycle progression and DNA damage responses [6].
The thymidine salvage pathway provides an alternative route to dTMP synthesis that conserves metabolic energy and recovers nucleosides from DNA degradation. This pathway acquires critical importance under conditions of de novo synthesis impairment or in quiescent cells with reduced biosynthetic activity. Thymidine kinase 1 (TK1), a cytosolic enzyme, phosphorylates exogenous thymidine to dTMP using ATP as the phosphate donor [4]. Unlike the de novo pathway, salvage synthesis bypasses the folate-dependent methylation step, making it resistant to antifolate chemotherapeutic agents [3].
The disodium salt of thymidylic acid (C₁₀H₁₃N₂Na₂O₈P, MW 366.17 g/mol) serves as both a substrate and product analogue in studies of salvage pathway kinetics [5] [10]. Cellular uptake of thymidine occurs primarily through nucleoside transporters (hENT1, hENT2), after which TK1 phosphorylates it at the 5'-position. This enzyme demonstrates a remarkable specificity for thymidine over other deoxynucleosides, with a Kₘ typically ranging between 1-5 μM in mammalian cells [3] [7].
Salvage pathway activity fluctuates dramatically during the cell cycle. TK1 expression peaks during S-phase under transcriptional control of E2F transcription factors and undergoes rapid proteasomal degradation during mitosis. This tight regulation prevents excessive nucleotide accumulation during DNA replication. The pathway's significance extends to diagnostic medicine; radiolabeled thymidine analogues (e.g., [¹⁸F]FLT) serve as positron emission tomography (PET) tracers for imaging tumor proliferation rates, capitalizing on the enhanced salvage activity in malignant cells [4] [7].
Thymidylate kinase (TMPK) catalyzes the ATP-dependent conversion of dTMP to thymidine diphosphate (dTDP), representing the second phosphorylation step in dTTP synthesis. This enzyme exhibits complex allosteric regulation that ensures balanced deoxynucleotide pools for DNA synthesis. TMPK activity is potently inhibited by dTTP through feedback inhibition, preventing excessive accumulation of thymidine nucleotides [3]. Structural analyses reveal that dTTP binds to a distinct allosteric site distinct from the catalytic center, inducing conformational changes that reduce substrate affinity [3] [4].
The catalytic efficiency of TMPK is profoundly influenced by its oligomeric state. The enzyme functions as a dimer or tetramer, with nucleotide binding promoting oligomerization that enhances activity. Research using 5'-thymidylic acid disodium salt as a substrate analogue has demonstrated that certain 5-substituted pyrimidines (e.g., 5-iodo-2'-deoxyuridine monophosphate) act as allosteric inhibitors by stabilizing the inactive monomeric form [3]. This inhibition mechanism has therapeutic implications for developing anticancer agents targeting DNA replication.
Table 2: Allosteric Effectors of Thymidylate Kinase Activity
Effector | Binding Site | Effect on Activity | Biological Consequence |
---|---|---|---|
dTTP | Allosteric (regulatory) | Inhibition (Kᵢ ~50-100 μM) | Prevents thymidine nucleotide overaccumulation |
dCTP | Partially overlapping catalytic site | Activation (2-5 fold) | Coordinates pyrimidine nucleotide pools |
ATP-Mg²⁺ | Catalytic site | Substrate activation | Links phosphorylation to energy status |
5-Substituted dUMP analogs | Allosteric/catalytic interface | Mixed inhibition | Basis for antimetabolite drug design |
Magnesium ions play an indispensable cofactor role by bridging the phosphate groups of ATP and facilitating phosphoryl transfer. The reaction follows a sequential ordered mechanism where ATP binds first, followed by dTMP, with dTDP released prior to ADP. This kinetic sequence prevents unproductive hydrolysis of ATP [3] [4]. The phosphoryl transfer mechanism involves an in-line transfer with inversion of configuration at the phosphorus atom, as demonstrated using chiral [¹⁶O,¹⁷O,¹⁸O]-thiophosphate analogues of dTMP [4].
Pyrimidine metabolism features intricate feedback inhibition circuits that maintain nucleotide homeostasis and prevent wasteful overproduction. Thymidylate synthase (TS) stands at a pivotal control point where it receives inputs from both de novo and salvage pathways. Elevated dTTP levels allosterically inhibit multiple enzymes upstream in the pathway, including carbamoyl phosphate synthetase II (CPS II), the committed step in de novo pyrimidine synthesis [6]. This multivalent inhibition creates a cascade effect that downregulates the entire pyrimidine biosynthetic pathway.
The 5'-thymidylic acid disodium salt compound (C₁₀H₁₃N₂Na₂O₈P) serves as a stable experimental substitute for endogenous dTMP in feedback studies. Research has demonstrated that increased intracellular dTMP/dTTP concentrations suppress deoxycytidine kinase (dCK) activity, reducing salvage of deoxycytidine and its analogues used in antiviral therapy (e.g., gemcitabine, ara-C) [4] [6]. This regulatory cross-talk significantly impacts chemotherapeutic efficacy in cancer treatment.
Feedback mechanisms extend beyond allosteric regulation to transcriptional control. The TS protein itself functions as a translational repressor that binds to its cognate mRNA when not engaged with substrate. Under dTMP-sufficient conditions, TS binds to stem-loop structures in the 5'-untranslated region (UTR) of its mRNA, suppressing translation initiation. This autoregulatory loop ensures TS production aligns with dTMP demand. Remarkably, TS also binds and modulates translation of other mRNAs, including c-myc and p53, suggesting a broader role in coordinating nucleotide metabolism with cell cycle progression and apoptosis [6].
Table 3: Regulatory Compounds and Enzyme Targets in Pyrimidine Feedback Loops
Regulatory Nucleotide | Primary Enzyme Targets | Regulatory Mechanism | Pathway Impact |
---|---|---|---|
dTTP | TMPK, ribonucleotide reductase, CPS II | Allosteric inhibition | Downregulates pyrimidine synthesis |
dCTP | Aspartate transcarbamoylase, TMPK | Mixed activation/inhibition | Balances cytosine/thymine pools |
dATP | Ribonucleotide reductase, PRPP synthetase | Allosteric inhibition | Controls overall deoxynucleotide supply |
UTP | CPS II, OMP decarboxylase | Allosteric inhibition | Regulates de novo UMP synthesis |
These feedback systems exhibit tissue-specific variations reflecting different proliferative demands. Rapidly dividing cells, including malignant cells and activated lymphocytes, demonstrate attenuated feedback sensitivity that permits increased nucleotide flux to support DNA replication. This differential regulation provides a biochemical basis for selectively targeting proliferative disorders through thymidylate metabolism manipulation [6].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3